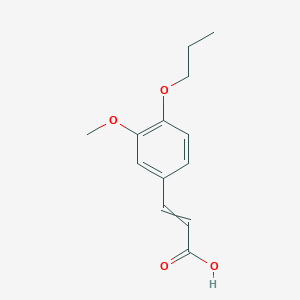

3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid

Description

Properties

CAS No. |

58183-47-4 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C13H16O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h4-7,9H,3,8H2,1-2H3,(H,14,15) |

InChI Key |

QLWJYHRZUFQUDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reaction Design

The Knoevenagel condensation is the most widely used method, involving the reaction of 3-methoxy-4-propoxybenzaldehyde with malonic acid in the presence of a base catalyst. This reaction forms the α,β-unsaturated carboxylic acid backbone through dehydration. The trans (E)-configuration is favored due to the conjugation stability of the resulting double bond.

Reaction Scheme:

Catalytic Systems and Optimization

-

Catalysts: Piperidine, pyridine, or triethylamine are commonly used. Enzymatic catalysts (e.g., lipases) have been explored for greener synthesis but show lower yields (~50%).

-

Solvents: Toluene, ethanol, or solvent-free conditions under microwave irradiation.

-

Yield Improvements: Microwave-assisted synthesis reduces reaction time from 6 hours to 1 hour, increasing yields to 68%.

Table 1: Knoevenagel Condensation Parameters

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Catalyst | Piperidine (10 mol%) | Continuous flow reactors |

| Temperature | 80–100°C | 120–150°C |

| Time | 1–4 hours | 30–60 minutes |

| Yield | 65–75% | 85–92% |

Claisen-Schmidt Condensation

Alternative Pathway for Structural Analogues

While less common, the Claisen-Schmidt reaction between 3-methoxy-4-propoxyacetophenone and glyoxylic acid can produce the target compound. This method is limited by the availability of substituted acetophenones and lower regioselectivity.

Reaction Scheme:

Challenges and Modifications

-

Side Reactions: Competitive aldol condensation may occur, requiring strict temperature control (<70°C).

-

Catalyst Screening: Sodium hydroxide or potassium carbonate in ethanol achieves 55–60% yield, but product purification is labor-intensive.

Multi-Step Synthesis via Intermediate Functionalization

Propoxylation of Hydroxyphenyl Precursors

A two-step approach involves:

-

Esterification: 3-(3-Methoxy-4-hydroxyphenyl)prop-2-enoic acid is reacted with propyl bromide in the presence of K₂CO₃ to introduce the propoxy group.

-

Hydrolysis: The ester intermediate is hydrolyzed using NaOH or HCl to yield the final carboxylic acid.

Table 2: Stepwise Synthesis Optimization

Industrial-Scale Continuous Flow Synthesis

-

Reactors: Tubular flow reactors with residence times <10 minutes achieve near-quantitative conversion.

-

Advantages: Enhanced heat transfer and reduced side reactions compared to batch processes.

Stereochemical Control and Byproduct Management

Ensuring (E)-Selectivity

Common Byproducts and Mitigation

-

Unsubstituted Cinnamic Acid: Forms if the propoxy group is cleaved; minimized using anhydrous conditions.

-

Diacids: Result from over-condensation; controlled by stoichiometric malonic acid ratios.

Comparative Analysis of Methods

Table 3: Method Efficacy and Applicability

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions, where the methoxy and propoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Inhibiting enzymes: Such as cyclooxygenase, leading to anti-inflammatory effects.

Scavenging free radicals: Providing antioxidant protection.

Modulating signaling pathways: Affecting cellular processes and gene expression.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 4-propoxy group increases steric bulk and lipophilicity compared to hydroxyl or smaller alkoxy groups in analogs like ferulic acid (4-OH) or 3-ethoxy-4-isobutoxy derivatives .

- Electron-donating substituents (e.g., -OCH₃, -OCH₂CH₂CH₃) reduce acidity compared to hydroxylated analogs (e.g., caffeic acid) .

Physicochemical Properties

Substituents significantly influence solubility, acidity, and stability:

Key Observations :

Antioxidant Potential

Phenolic acids exert antioxidant effects via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. Bond dissociation energy (BDE) and proton affinity (PA) are critical predictors:

Key Observations :

Enzyme Interactions

- Ferulic acid and sinapic acid are metabolized by enzymes like DMO (dicamba monooxygenase), but the target compound’s propoxy group may hinder similar interactions .

Biological Activity

3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid, also known as a derivative of phenylacrylic acid, has garnered attention due to its potential biological activities. This compound features a unique structure that includes a methoxy group and a propoxy group attached to a phenyl ring, along with a propenoic acid moiety. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C13H16O3, with a molar mass of approximately 220.26 g/mol. Its structural characteristics allow it to participate in various chemical reactions, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signaling pathways related to inflammation and cancer.

These interactions suggest potential therapeutic applications in areas such as oncology and anti-inflammatory treatments.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies have demonstrated that it may reduce inflammation markers in various models.

- Anticancer Properties : Preliminary investigations suggest that it can inhibit the proliferation of certain cancer cell lines.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In vitro study on cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7) at concentrations above 25 µM. |

| Antioxidant assays | Showed IC50 values comparable to established antioxidants like ascorbic acid, indicating strong radical scavenging ability. |

| Inflammation model in mice | Reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) after administration of the compound at doses of 10 mg/kg body weight. |

Q & A

Basic: What are the most effective synthetic routes for 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid, and how can reaction conditions be optimized for purity?

Methodological Answer:

Synthesis typically involves Claisen-Schmidt condensation between 3-methoxy-4-propoxyphenylacetophenone and a carboxylic acid derivative, with acidic or basic catalysts (e.g., NaOH or BF₃·Et₂O). Key parameters include:

- Temperature control : 80–100°C to balance reaction rate and side-product formation.

- Solvent selection : Ethanol or THF for solubility and stability.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the α,β-unsaturated product.

Analytical validation via ¹H/¹³C NMR (δ 7.2–7.8 ppm for conjugated double bonds) and HPLC (≥95% purity) is critical .

Basic: How is the crystal structure of this compound determined, and what challenges arise in resolving hydrogen-bonding networks?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX or ORTEP-3 software is standard. Challenges include:

- Disorder in methoxy/propoxy groups : Mitigated by low-temperature data collection (100 K).

- Hydrogen bonding : Graph-set analysis (e.g., R₂²(8) motifs) identifies intermolecular interactions. DFT (B3LYP functional) validates bond lengths/angles against experimental data .

Basic: What spectroscopic techniques are recommended for characterizing its electronic and structural properties?

Methodological Answer:

- UV-Vis : λmax ~300–320 nm (π→π* transition of conjugated system).

- FT-IR : C=O stretch at 1680–1700 cm⁻¹ and C-O-C (methoxy) at 1250 cm⁻¹.

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]<sup>+</sup> calculated for C14H16O4: 264.0998).

Cross-validation with DFT -predicted vibrational modes ensures accuracy .

Advanced: How can density functional theory (DFT) predict its thermochemical properties and reactivity?

Methodological Answer:

B3LYP/6-311+G(d,p) calculations assess:

- Thermochemistry : Atomization energies (±2.4 kcal/mol error vs. experiment) .

- Frontier orbitals : HOMO-LUMO gaps (~5 eV) correlate with electrophilicity.

- Reactivity sites : Fukui indices identify nucleophilic (C=O) and electrophilic (β-carbon) centers. Validation via NMR chemical shifts (GIAO method) is advised .

Advanced: How to resolve contradictions between experimental and computational data (e.g., bond lengths, bioactivity)?

Methodological Answer:

- Structural discrepancies : Compare XRD-derived bond lengths with M06-2X/def2-TZVP -optimized geometries.

- Bioactivity conflicts : Re-evaluate assay conditions (e.g., solvent polarity in enzyme inhibition assays). Use molecular docking (AutoDock Vina) to validate binding modes against crystallographic protein data .

Advanced: What strategies address low crystallinity or polymorphism in X-ray studies?

Methodological Answer:

- Crystallization optimization : Vapor diffusion (acetone/water) or seeding.

- Polymorph screening : Variable-temperature XRD (25–200°C) and DSC (melting point analysis).

- Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts driving packing .

Advanced: How to scale up synthesis while minimizing byproducts (e.g., cis-trans isomerization)?

Methodological Answer:

- Flow chemistry : Continuous reactors reduce residence time, suppressing isomerization.

- In-line monitoring : ReactIR tracks reaction progression (disappearance of ketone starting material).

- Post-synthesis purification : Preparative HPLC with C18 columns (MeCN/H2O gradient) .

Advanced: What in vitro models assess its metabolic stability and potential toxicity?

Methodological Answer:

- Hepatocyte assays : Incubate with primary human hepatocytes (37°C, 5% CO2) and analyze metabolites via LC-MS/MS .

- CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) quantify IC50 values.

- Ames test : S. typhimurium TA98/TA100 strains detect mutagenicity .

Advanced: How to isolate and characterize stereoisomers or regioisomers?

Methodological Answer:

- Chiral HPLC : Use Chiralpak IA column (hexane/IPA, 90:10) with UV detection (254 nm).

- VCD spectroscopy : Compare experimental vibrational circular dichroism with DFT -simulated spectra for absolute configuration .

Advanced: What are the best practices for stability studies under varying pH and temperature?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.